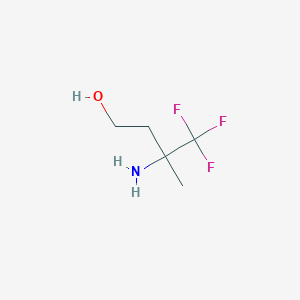

3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL

Descripción

3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL (CAS: Not explicitly provided in evidence; molecular formula inferred as C₅H₉F₃NO) is a fluorinated amino alcohol characterized by:

- A primary alcohol group at position 1.

- A tertiary amino group at position 3.

- Three fluorine atoms at position 4 and a methyl group at position 3.

This compound is structurally significant due to its trifluoromethyl and amino motifs, which are common in medicinal chemistry for enhancing metabolic stability and modulating lipophilicity .

Propiedades

IUPAC Name |

3-amino-4,4,4-trifluoro-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO/c1-4(9,2-3-10)5(6,7)8/h10H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOBMSAUHJUTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-3-trifluoromethylbutan-1-ol with ammonia or an amine source in the presence of a catalyst . The reaction is usually carried out under mild conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and scalability. The compound is then purified using standard techniques such as distillation or crystallization to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the amino group may produce primary or secondary amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral and Anticancer Properties

Research indicates that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The incorporation of trifluoromethyl groups can improve the pharmacokinetic properties of drug candidates. For instance, studies have shown that compounds similar to 3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL can act as inhibitors for viral replication and exhibit anticancer properties by modulating cellular pathways involved in tumor growth and metastasis .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects in models of neurodegenerative diseases. Preclinical studies demonstrated that it could stabilize microtubules, which are essential for neuronal integrity. This stabilization can lead to reduced tau pathology and neuron loss, suggesting potential applications in treating conditions like Alzheimer's disease .

Chemical Synthesis

Building Block for Fluorinated Compounds

3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL serves as a versatile building block in synthesizing various fluorinated organic compounds. Its unique structure allows for the introduction of trifluoromethyl groups into other molecules, enhancing their reactivity and selectivity in chemical reactions .

Synthesis of Heterocycles

The compound has been utilized in the synthesis of seven-membered heterocycles through established synthetic methodologies. Such heterocycles are valuable in medicinal chemistry due to their diverse biological activities .

Material Science

Fluorinated Polymers

In materials science, 3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL can be incorporated into polymer matrices to improve thermal stability and chemical resistance. Fluorinated polymers are known for their low surface energy and hydrophobic properties, making them suitable for applications in coatings and membranes .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL and related compounds:

Key Comparisons :

Functional Group Influence: The alcohol group in 3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL distinguishes it from 3-amino-4,4,4-trifluorobutanoic acid (carboxylic acid), which is more acidic (pKa ~2-3) and suited for peptide-like applications . The phenyl substitution in 3-Amino-4,4,4-trifluoro-1-phenyl-butan-1-OL enhances lipophilicity (clogP ~2.5 estimated) compared to the parent compound, making it more membrane-permeable .

N,N-Dibenzyl-3-fluoro-3-methylbutan-1-amine has fewer fluorine atoms but introduces bulky dibenzyl groups, which may sterically hinder reactivity .

3-Amino-4,4,4-trifluorobutanoic acid has been used in asymmetric catalysis to produce enantiomerically pure β-amino acids, a critical feature in protease inhibitors .

Actividad Biológica

3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL (CAS No. 1391135-52-6) is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features an amino group, a trifluoromethyl group, and a hydroxyl group on a butane backbone, which contribute to its chemical reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity, while the amino group allows for hydrogen bonding with biological macromolecules.

The biological activity of 3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL is primarily attributed to its interaction with specific molecular targets:

- Enzyme Modulation : The amino group can form hydrogen bonds with active sites of enzymes, potentially influencing their catalytic activity.

- Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways that are crucial for cellular functions.

- Stability and Lipophilicity : The trifluoromethyl group increases the compound's stability in biological systems and enhances membrane permeability .

Biological Activity Overview

Research has indicated several areas where 3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL exhibits notable biological activity:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

- Neuroprotective Effects : There is emerging evidence indicating that this compound may have neuroprotective effects, possibly through modulation of pathways involved in neurodegeneration .

- Anticancer Potential : The compound's ability to inhibit specific kinases involved in cell proliferation has been explored as a potential mechanism for anticancer activity .

Case Study 1: Neuroprotective Effects

In a study examining the effects of 3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL on neuronal cells exposed to oxidative stress, it was found that the compound significantly reduced markers of cell death and inflammation. This suggests a protective role against neurotoxic insults .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's ability to inhibit cancer cell proliferation in vitro. Results showed a dose-dependent reduction in cell viability in several cancer cell lines, indicating potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL | Amino group, trifluoromethyl group | Antimicrobial, neuroprotective |

| 3-Amino-4-(trifluoromethyl)phenylbutan-1-OL | Phenyl instead of methyl | Limited studies on neuroprotection |

| 3-Methyl-3-(trifluoromethyl)butan-1-amino | Lacks hydroxyl group | Anticancer properties under investigation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.